molecular formula C32H22Cl2CrN4O4 B13384115 Hydrogen bis[1-[(5-chloro-2-hydroxyphenyl)azo]-2-naphtholato(2-)]chromate(1-) CAS No. 31714-55-3

Hydrogen bis[1-[(5-chloro-2-hydroxyphenyl)azo]-2-naphtholato(2-)]chromate(1-)

Katalognummer: B13384115
CAS-Nummer: 31714-55-3
Molekulargewicht: 649.4 g/mol
InChI-Schlüssel: UZQDYABCMSNSLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hydrogen bis[1-[(5-chloro-2-hydroxyphenyl)azo]-2-naphtholato(2-)]chromate(1-) is a complex organometallic compound with the molecular formula C₃₂H₁₉Cl₂CrN₄O₄ and a molecular weight of 646.42 g/mol . This compound is known for its vibrant color and is often used in various industrial applications, particularly in the dye and pigment industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Hydrogen bis[1-[(5-chloro-2-hydroxyphenyl)azo]-2-naphtholato(2-)]chromate(1-) typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

Hydrogen bis[1-[(5-chloro-2-hydroxyphenyl)azo]-2-naphtholato(2-)]chromate(1-) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of chromium, while reduction can produce lower oxidation states .

Wissenschaftliche Forschungsanwendungen

Hydrogen bis[1-[(5-chloro-2-hydroxyphenyl)azo]-2-naphtholato(2-)]chromate(1-) has several scientific research applications:

Wirkmechanismus

The mechanism by which Hydrogen bis[1-[(5-chloro-2-hydroxyphenyl)azo]-2-naphtholato(2-)]chromate(1-) exerts its effects involves its interaction with various molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The azo group and chromium center play crucial roles in these interactions, affecting cellular pathways and biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Chromate Complexes: Other chromate complexes with different ligands but similar structures.

    Azo Compounds: Compounds with similar azo groups but different metal centers.

Uniqueness

Hydrogen bis[1-[(5-chloro-2-hydroxyphenyl)azo]-2-naphtholato(2-)]chromate(1-) is unique due to its specific combination of the azo group and chromium center, which imparts distinct chemical and physical properties. Its vibrant color and stability make it particularly valuable in industrial applications .

Eigenschaften

CAS-Nummer

31714-55-3

Molekularformel

C32H22Cl2CrN4O4

Molekulargewicht

649.4 g/mol

IUPAC-Name

1-[(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol;chromium

InChI

InChI=1S/2C16H11ClN2O2.Cr/c2*17-11-6-8-14(20)13(9-11)18-19-16-12-4-2-1-3-10(12)5-7-15(16)21;/h2*1-9,20-21H;

InChI-Schlüssel

UZQDYABCMSNSLF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)Cl)O)O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)Cl)O)O.[Cr]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.